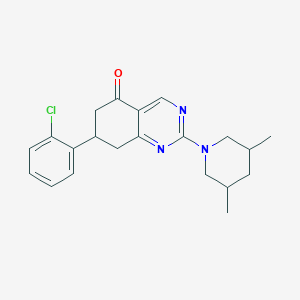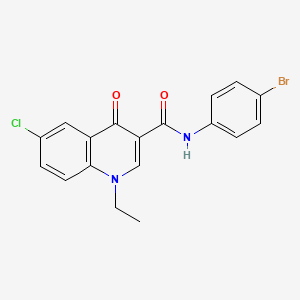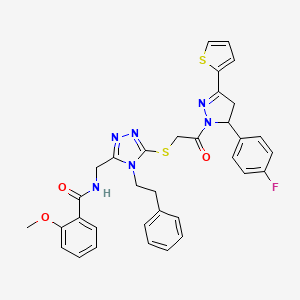![molecular formula C10H9ClN4O B11459083 1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one](/img/structure/B11459083.png)
1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the tetrazole intermediate.
Formation of the Propan-2-one Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(methylamino)propan-1-one: Similar in structure but with a methylamino group instead of a tetrazole ring.
1-(4-Chlorophenyl)propan-2-one: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness: 1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one is unique due to the presence of both a tetrazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. The tetrazole ring enhances its ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H9ClN4O |
|---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)tetrazol-1-yl]propan-2-one |
InChI |
InChI=1S/C10H9ClN4O/c1-7(16)6-15-10(12-13-14-15)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
BAWKGPSIIIWNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl 4-methyl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11459002.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459011.png)
![methyl 4-[(cyclohexylcarbonyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11459019.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine](/img/structure/B11459045.png)

![N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11459052.png)
![2,4-Dioxo-6-[(thiophen-2-yl)carbonyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11459053.png)
![Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11459058.png)


![4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11459074.png)
![1-{5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11459077.png)
![8-(4-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11459087.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11459100.png)
